What are the physicochemical properties of C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate?
What are the physicochemical properties of C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate?
An In-Depth Technical Guide to the Physicochemical Properties of C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine Oxalate
Introduction
Overview of the Molecule and its Significance
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine is a substituted pyridine derivative. The presence of the trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry and agrochemistry.[1][2] This electron-withdrawing moiety can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[2] Pyridine rings are common scaffolds in pharmaceuticals, offering a basic nitrogen atom for salt formation and hydrogen bonding interactions. This particular structure, with its aminomethyl side chain, presents a primary amine that is a key site for protonation and salt formation, making it a versatile building block for creating more complex molecules with potential therapeutic applications.[2]
The Role of Salt Forms in Drug Development
The majority of small-molecule drugs are weak acids or bases, making them candidates for salt formation.[3][4] The conversion of a free base or acid into a salt is a fundamental strategy in drug development to optimize a compound's properties.[4] Forming a salt, such as an oxalate, can profoundly improve aqueous solubility, dissolution rate, stability, and manufacturability compared to the parent molecule.[3][5] The choice of the counterion is a critical decision, as it can influence the final drug product's performance, from its shelf-life to its bioavailability in patients.[3] Oxalate salts are often used to produce stable, crystalline materials with improved physicochemical characteristics.[6]
Purpose and Scope of this Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate (CAS 1187930-48-8).[7] As direct experimental data for this specific salt is limited in public literature, this document synthesizes information from its constituent parts, data from its closely related hydrochloride salt, and established scientific principles. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of known and calculated properties but also detailed, field-proven experimental protocols for their determination. The causality behind each experimental choice is explained, providing a practical roadmap for comprehensive characterization.
Chemical Identity and Core Properties
Chemical Structure and Nomenclature
The compound is an oxalate salt formed by the reaction of the free base, C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine, with oxalic acid. The protonation occurs at the primary amine, forming an ionic bond with the oxalate counterion.
-
Free Base: C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine
-
Systematic Name: [4-(Trifluoromethyl)-3-pyridinyl]methanamine[8]
-
Counterion: Oxalic Acid
-
Salt Form: C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate
Figure 1: Salt Formation Reaction
Caption: Reaction of the free base with oxalic acid to form the oxalate salt.
Calculated and Known Physicochemical Properties
The following table summarizes the fundamental properties of the molecule. The molecular weight of the oxalate salt is calculated from the molecular formulas of the free base (C7H7F3N2) and oxalic acid (C2H2O4).
| Property | Value | Source |
| CAS Number | 1187930-48-8 | BLDpharm[7] |
| Molecular Formula | C9H9F3N2O4 | Calculated |
| Molecular Weight | 266.18 g/mol | Calculated |
| Free Base Formula | C7H7F3N2 | PubChem[9] |
| Free Base Mol. Weight | 176.14 g/mol | PubChem[9] |
Comparative Data: The Hydrochloride Salt
In the absence of specific data for the oxalate salt, analyzing its hydrochloride (HCl) analogue provides valuable context. HCl is a common counterion used in drug development, and its properties can suggest a baseline for what to expect from other salt forms.
| Property (HCl Salt) | Value | Source |
| CAS Number | 1185138-23-1 | Sigma-Aldrich, Chem-Impex[2][8] |
| Molecular Weight | 212.6 g/mol | Sigma-Aldrich, Chem-Impex[2][8] |
| Appearance | White to off-white solid | Chem-Impex[2] |
| Melting Point | 174 - 176 °C | Chem-Impex[2] |
| Purity | ≥ 95% | Chem-Impex[2] |
The melting point of the HCl salt is relatively sharp, suggesting a crystalline solid. It is anticipated that the oxalate salt will also be a crystalline solid, though its melting point may differ.
Crystallinity and Thermal Properties
Importance of the Solid State in Pharmaceuticals
The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form (polymorphism), have a direct impact on its stability, solubility, and bioavailability.[10] Different polymorphs of the same compound can have different melting points, dissolution rates, and even therapeutic efficacy. Therefore, comprehensive solid-state characterization is a regulatory requirement and a scientific necessity.[10]
Experimental Protocol: X-ray Crystallography for Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal.[11][12][13] By analyzing how a crystal diffracts an X-ray beam, one can determine the precise arrangement of atoms, bond lengths, and bond angles.[12][13][14][15]
Step-by-Step Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal (typically >0.1 mm in all dimensions) of the oxalate salt.[14] This is usually achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated.[14] As the crystal rotates, a series of diffraction patterns are collected on a detector.[12][14]
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to determine the unit cell dimensions and crystal symmetry.[11]
-
Structure Solution and Refinement: The processed data is used to calculate an electron density map of the crystal, from which the atomic structure is determined and refined to achieve the best fit with the experimental data.[11][12]
Figure 2: X-ray Crystallography Workflow
Caption: Key steps in determining molecular structure via X-ray crystallography.
Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are thermal analysis techniques used to characterize the physical and chemical properties of a substance as a function of temperature.[16] They are essential for identifying melting points, phase transitions, decomposition temperatures, and the presence of solvates or hydrates.[17][18] Simultaneous TGA-DSC analysis provides complementary information from a single experiment.[19]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the oxalate salt (typically 3-10 mg) into an aluminum or ceramic pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.[19]
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 350 °C).[19]
-
Data Acquisition:
-
TGA: Continuously measures the mass of the sample. A weight loss indicates dehydration, desolvation, or decomposition.[18]
-
DSC: Measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (e.g., melting) absorb heat, while exothermic events (e.g., crystallization, some decompositions) release heat.[16]
-
-
Data Analysis: Analyze the resulting thermograms to identify key thermal events.
Expected Thermal Profile and Interpretation
Based on the HCl salt's melting point of 174-176 °C, the oxalate salt is expected to be a crystalline solid with a distinct melting point. The TGA curve would be expected to be flat until the onset of decomposition, unless the salt is a hydrate or solvate, in which case a stepwise mass loss would be observed prior to melting or decomposition.[17][19] The DSC thermogram would show a sharp endothermic peak corresponding to the melting point.[6] Any polymorphic transitions would appear as additional endothermic or exothermic events before the final melt.[16]
Acidity and Ionization (pKa)
The Critical Role of pKa in Drug Disposition
The pKa, or acid dissociation constant, is a measure of a molecule's acidity or basicity. It dictates the extent of ionization at a given pH.[20] This property is paramount in drug development as it influences solubility, absorption, distribution, and excretion.[21] A drug's charge state affects its ability to cross biological membranes and interact with its target.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[20][22] It involves monitoring the pH of a solution as a titrant of known concentration is added.[21]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution of the oxalate salt (e.g., 1 mM) in water or a co-solvent system if solubility is low.[22] Maintain a constant ionic strength using a background electrolyte like KCl.[22]
-
Initial pH Adjustment: Adjust the pH of the solution to the acidic range (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl).[21][22]
-
Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[22]
-
pH Measurement: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[21]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point(s) of the resulting titration curve.[22] For a simple titration, the pKa is the pH at which the compound is 50% ionized.
Predicted pKa and its Implications
The C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine molecule has two basic centers: the pyridine nitrogen and the primary amine. The electron-withdrawing trifluoromethyl group will decrease the basicity of the pyridine nitrogen. The primary amine is expected to be the more basic site and the primary site of protonation. The pKa of the conjugate acid of the primary amine is likely to be in the range of 8-10, typical for primary alkylamines. The pKa of the pyridine nitrogen is expected to be lower, likely in the range of 2-4. Accurate experimental determination is necessary to confirm these predictions.
Solubility Profile
Solubility: A Key Determinant of Bioavailability
Aqueous solubility is the extent to which a compound dissolves in water and is a critical factor for oral drug absorption.[23][24] Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy.[25] Salt formation is a primary strategy to enhance the aqueous solubility of poorly soluble parent drugs.[3]
Experimental Protocol: Equilibrium "Shake-Flask" Solubility Measurement
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[23][25]
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of the oxalate salt to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.[23]
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[23]
-
Sample Separation: Separate the undissolved solid from the solution, typically by centrifugation followed by filtration through a low-binding filter.[23]
-
Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Solid-State Analysis: Analyze the remaining solid by XRPD to ensure that no phase transformation (e.g., conversion to free base) has occurred during the experiment.
Figure 3: Shake-Flask Solubility Workflow
Caption: Standard procedure for determining thermodynamic solubility.
Factors Influencing the Solubility of the Oxalate Salt
The aqueous solubility of the oxalate salt will be highly pH-dependent. At low pH, the equilibrium will favor the dissolved salt. As the pH increases towards and above the pKa of the free base, the salt will disproportionate, leading to the precipitation of the less soluble free base. The intrinsic solubility of the free base will likely be the limiting factor at higher pH values.
Summary and Conclusions
This guide has outlined the essential physicochemical properties of C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate and provided a framework for their experimental determination. While specific experimental data for this salt is not widely available, by using data from its hydrochloride analogue and applying fundamental principles of medicinal chemistry, a robust profile can be anticipated.
The presence of the trifluoromethyl group and the formation of an oxalate salt suggest a compound with potentially favorable drug-like properties, including enhanced stability and crystallinity. However, its development potential hinges on the experimental validation of the properties discussed herein. The provided protocols offer a clear and scientifically rigorous path for researchers to fully characterize this compound, enabling informed decisions in the drug discovery and development process.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
-
Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012). Journal of Chemical Education, 89(12), 1563-1566. [Link]
-
x Ray crystallography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
-
Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC. (2023). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules, 23(7), 1719. [Link]
-
Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments. Retrieved March 12, 2026, from [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1487. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved March 12, 2026, from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (n.d.). Pion Inc.. Retrieved March 12, 2026, from [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Retrieved March 12, 2026, from [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (n.d.). Pharmaguideline. Retrieved March 12, 2026, from [Link]
-
TGA Analysis in Pharmaceuticals. (n.d.). ResolveMass Laboratories Inc.. Retrieved March 12, 2026, from [Link]
-
[4-(trifluoromethyl)pyridine-3-yl]methylamine. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]
-
X-ray Determination Of Molecular Structure. (n.d.). EBSCO. Retrieved March 12, 2026, from [Link]
-
Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). Pharmaceutical Technology Europe, 26(10). [Link]
-
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). Molecules, 29(1), 241. [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved March 12, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved March 12, 2026, from [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. Retrieved March 12, 2026, from [Link]
- Preparation of (trifluoromethyl)pyridines. (1984). Google Patents.
-
Characterisation of salts of drug substances. (2004). Journal of Thermal Analysis and Calorimetry, 77, 561-574. [Link]
-
Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. (2018). SciRes Literature. Retrieved March 12, 2026, from [Link]
-
Salt Selection in Drug Development. (2013). Pharmaceutical Technology, 37(3). [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Research in Pharmacy, 28(2), 978-984. [Link]
-
Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC. (2019). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
-
Structural Elucidation of Substances by X-ray Crystallography. (n.d.). Patna Women's College. Retrieved March 12, 2026, from [Link]
-
X-Ray Crystallography and the Elucidation of the Structure of DNA. (2008). American Journal of Roentgenology, 190(5), 1125-1128. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1187930-48-8|C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate|BLD Pharm [bldpharm.com]
- 8. C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine hydrochloride | 1185138-23-1 [sigmaaldrich.com]
- 9. PubChemLite - [4-(trifluoromethyl)pyridine-3-yl]methylamine (C7H7F3N2) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 14. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 15. ajronline.org [ajronline.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. azom.com [azom.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. raytor.com [raytor.com]
- 24. sciresliterature.org [sciresliterature.org]
- 25. lup.lub.lu.se [lup.lub.lu.se]
